Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate
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Overview
Description
Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a fluorinated aromatic ring and a propanoate ester group. The trifluoromethyl group and the fluorine atom on the aromatic ring contribute to its unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate typically involves the esterification of 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate is largely dependent on its chemical structure. The presence of the trifluoromethyl group and fluorine atoms can influence its interaction with biological targets. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-(trifluoromethyl)phenyl)propanoate
- Methyl 3-(4-(trifluoromethyl)phenyl)propanoate
- Methyl 3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoate
Uniqueness
Methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the aromatic ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing groups can enhance its stability and interaction with various targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10F4O2 |
---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
methyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H10F4O2/c1-17-10(16)5-2-7-6-8(11(13,14)15)3-4-9(7)12/h3-4,6H,2,5H2,1H3 |
InChI Key |
WEFQRKCZUMWBMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C=CC(=C1)C(F)(F)F)F |
Origin of Product |
United States |
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